2-(Chloromethyl)-6-(trifluoromethyl)aniline
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Overview
Description
2-(Chloromethyl)-6-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)aniline typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the aniline ring. One common method is the direct chloromethylation of 6-(trifluoromethyl)aniline using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides.
Scientific Research Applications
2-(Chloromethyl)-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylaniline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but with the chloro group in a different position, leading to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)aniline is unique due to the presence of both the chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
55414-74-9 |
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Molecular Formula |
C8H7ClF3N |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-4-5-2-1-3-6(7(5)13)8(10,11)12/h1-3H,4,13H2 |
InChI Key |
CTLRITSBJZQTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)CCl |
Origin of Product |
United States |
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